molecular formula C13H10N2O3S B3058821 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- CAS No. 91989-72-9

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-

Cat. No.: B3058821
CAS No.: 91989-72-9
M. Wt: 274.30
InChI Key: BOUJKINUNFIUOM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-: is a complex organic compound featuring a fused isoindole ring system. This compound is notable for its unique structural properties, which include a methoxy-substituted isothiazole moiety. Such structures are often found in biologically active molecules and have significant applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- can be achieved through a series of organic reactions. One common method involves the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is typically catalyzed by rhodium and involves a cascade process that significantly increases molecular complexity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis is advantageous due to its efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and isothiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: A simpler analog without the methoxy and isothiazole groups.

    2-Methyl-1H-isoindole-1,3(2H)-dione: Another analog with a methyl group instead of the methoxy-isothiazole moiety.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- is unique due to its methoxy-substituted isothiazole group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-methoxy-1,2-thiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-18-11-6-8(19-14-11)7-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUJKINUNFIUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90757591
Record name 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91989-72-9
Record name 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
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1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
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1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
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1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
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1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
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1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-

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